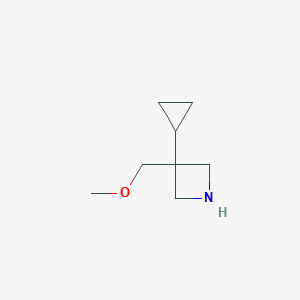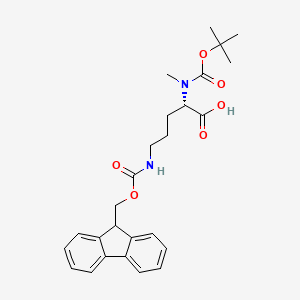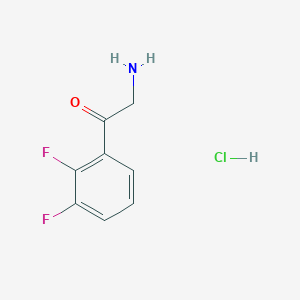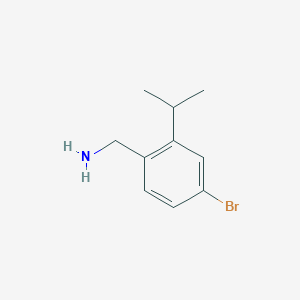
3-Cyclopropyl-3-(Methoxymethyl)azetidin
Übersicht
Beschreibung
3-Cyclopropyl-3-(methoxymethyl)azetidine is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of azetidines, such as 3-Cyclopropyl-3-(methoxymethyl)azetidine, can be achieved through visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for 3-Cyclopropyl-3-(methoxymethyl)azetidine is1S/C8H15NO/c1-10-6-8(4-9-5-8)7-2-3-7/h7,9H,2-6H2,1H3 . The compound has a total of 9 heavy atoms . Physical And Chemical Properties Analysis
3-Cyclopropyl-3-(methoxymethyl)azetidine is a liquid at room temperature . It has a molecular weight of 141.21 g/mol . The compound has a topological polar surface area of 21.3 Ų and a complexity of 97.1 .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Azetidine, einschließlich Derivaten wie 3-Cyclopropyl-3-(Methoxymethyl)azetidin, werden in der medizinischen Chemie für ihr Vorkommen in biologisch aktiven Verbindungen und potenziellen Medikamentenkandidaten geschätzt. Ihre einzigartige Struktur kann genutzt werden, um neuartige Therapeutika mit spezifischen pharmakokinetischen Eigenschaften zu entwickeln .
Agrochemische Forschung
In der agrochemischen Forschung dienen Azetidine als Kernstrukturen für die Entwicklung neuer Pestizide und Herbizide. Ihre Stabilität und Reaktivität machen sie zu geeigneten Kandidaten für die Herstellung von Verbindungen, die mit bestimmten biologischen Zielstrukturen in Schädlingen interagieren können .
Asymmetrische Katalyse
Azetidinderivate werden als Liganden und Organokatalysatoren in der asymmetrischen Katalyse verwendet, um Chiralität in verschiedenen chemischen Reaktionen zu induzieren. Dies ist entscheidend für die Synthese enantiomerenreiner Substanzen, was bei der Herstellung bestimmter Pharmazeutika wichtig ist .
Polymersynthese
Die Anwendung von Azetidinen in der Polymersynthese ist ein aufstrebendes Feld. Die Ringspannung in Azetidinen kann genutzt werden, um Polymere mit einzigartigen mechanischen und chemischen Eigenschaften zu erzeugen, die möglicherweise zu neuen Materialien mit speziellen Anwendungen führen .
Peptidomimetika
Azetidine werden als Surrogate für natürliche Aminosäuren in Peptidomimetika verwendet. Dies ermöglicht es Forschern, Peptidstrukturen und -funktionen nachzuahmen, was zur Entwicklung neuer therapeutischer Peptide mit verbesserter Stabilität und Wirksamkeit führen kann .
Synthetische Organische Chemie
In der synthetischen organischen Chemie sind Azetidine aufgrund ihrer beträchtlichen Ringspannung und Stabilität an verschiedenen Transformationen beteiligt. Sie werden in [2+2]-Cycloadditionsreaktionen, C(sp3)–H-Funktionalisierung und als Zwischenprodukte bei der Synthese komplexerer Moleküle verwendet .
Safety and Hazards
The compound is classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Eigenschaften
IUPAC Name |
3-cyclopropyl-3-(methoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-10-6-8(4-9-5-8)7-2-3-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUDNSHBTOIQEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B1383515.png)
![2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B1383517.png)

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1383519.png)

![(2S)-3-(2-Carboxyethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1383522.png)
![1-(4-Bromophenyl)bicyclo[1.1.1]pentane](/img/structure/B1383526.png)



![3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1383534.png)

